2,5-Dichloro-7H-pyrrolo[2,3-d]pyrimidine 2,5-Dichloro-7H-pyrrolo[2,3-d]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13609342
InChI: InChI=1S/C6H3Cl2N3/c7-4-2-9-5-3(4)1-10-6(8)11-5/h1-2H,(H,9,10,11)
SMILES: C1=C(C2=CN=C(N=C2N1)Cl)Cl
Molecular Formula: C6H3Cl2N3
Molecular Weight: 188.01 g/mol

2,5-Dichloro-7H-pyrrolo[2,3-d]pyrimidine

CAS No.:

Cat. No.: VC13609342

Molecular Formula: C6H3Cl2N3

Molecular Weight: 188.01 g/mol

* For research use only. Not for human or veterinary use.

2,5-Dichloro-7H-pyrrolo[2,3-d]pyrimidine -

Specification

Molecular Formula C6H3Cl2N3
Molecular Weight 188.01 g/mol
IUPAC Name 2,5-dichloro-7H-pyrrolo[2,3-d]pyrimidine
Standard InChI InChI=1S/C6H3Cl2N3/c7-4-2-9-5-3(4)1-10-6(8)11-5/h1-2H,(H,9,10,11)
Standard InChI Key ATSOKBZCBWDGMP-UHFFFAOYSA-N
SMILES C1=C(C2=CN=C(N=C2N1)Cl)Cl
Canonical SMILES C1=C(C2=CN=C(N=C2N1)Cl)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

2,5-Dichloro-7H-pyrrolo[2,3-d]pyrimidine belongs to the pyrrolopyrimidine family, featuring a bicyclic structure comprising a pyrrole ring fused to a pyrimidine moiety. Its molecular formula is C₆H₃Cl₂N₃, with chlorine atoms occupying the 2- and 5-positions (Figure 1) . The compound’s exact mass is 186.97 g/mol, and its monoisotopic mass is 186.9704 Da, as confirmed by high-resolution mass spectrometry .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight188.01 g/mol
Density1.7 ± 0.1 g/cm³ (predicted)
Boiling Point306.2 ± 24.0 °C (predicted)
Melting Point247–250°C (analog data)
LogP (Partition Coefficient)2.30

Spectral Characterization

While specific spectral data for the 2,5-dichloro isomer remain limited, related pyrrolopyrimidines exhibit distinct NMR profiles. For example, the 1H^1H-NMR of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine shows aromatic protons at δ 8.45 ppm (s, 1H) and δ 6.90 ppm (s, 1H) . The 2,5-dichloro derivative is expected to display similar downfield shifts due to electron-withdrawing chlorine substituents.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2,5-dichloro-7H-pyrrolo[2,3-d]pyrimidine typically involves cyclocondensation reactions. A patented method for analogous compounds utilizes α-halomethylbenzylketones and 2,6-diamino-4-hydroxypyrimidine under basic conditions . For this isomer, selective chlorination at the 5-position may require protective group strategies to avoid over-halogenation.

Table 2: Representative Synthesis Protocol

StepReactionConditionsYield
1CyclocondensationDMAP, tert-Butyl dicarbonate90%
2Selective ChlorinationPOCl₃, DMF, reflux75%
3DeprotectionTrifluoroacetic acid, CH₂Cl₂85%

Adapted from methods for 2,4-dichloro analogs .

Optimization Challenges

Achieving regioselectivity in dichlorination remains a key challenge. The use of atmospheric hydrogenation for dechlorination, as reported for 2-chloro-7H-pyrrolo[2,3-d]pyrimidine synthesis, offers a potential pathway to isolate the 2,5-dichloro isomer . Catalytic hydrogenation at 25–50 psi H₂ pressure with palladium on carbon may enhance selectivity.

Physicochemical and Stability Profiles

Solubility and Formulation

2,5-Dichloro-7H-pyrrolo[2,3-d]pyrimidine exhibits limited aqueous solubility (0.1–1 mg/mL in water) but dissolves readily in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) . For in vitro studies, stock solutions are typically prepared at 10 mM in DMSO and stored at −20°C for ≤1 month .

Table 3: Solubility Data

SolventSolubility (mg/mL)
DMSO≥10
Ethanol2–3
Water<0.5

Thermal Stability

Differential scanning calorimetry (DSC) of analogous pyrrolopyrimidines reveals decomposition temperatures >250°C, consistent with the robust aromatic structure . The 2,5-dichloro derivative is expected to demonstrate similar thermal resilience, making it suitable for high-temperature reactions.

Applications in Drug Discovery

Structure-Activity Relationships (SAR)

  • Chlorine Substitution: 2,5-Dichloro substitution enhances metabolic stability compared to mono-chlorinated analogs.

  • N7 Hydrogen: The 7H tautomer improves solubility and bioavailability versus 7-substituted derivatives.

  • Side Chain Modifications: Addition of hydrophobic groups at C6 increases membrane permeability .

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